7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Description
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-3,6,9,12H,4-5H2,1H3 |
InChI Key |
ZWKCVZYZVWNJIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCOC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of 7-fluoro-3,4-dihydro-2H-1-benzopyran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-benzopyran oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Data Table
*Estimated based on analogous structures.
Biological Activity
7-Fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic compound with a unique structural configuration that includes a fluorine atom and a benzopyran ring. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
- Molecular Formula : C10H12FNO
- Molecular Weight : 181.21 g/mol
- IUPAC Name : 7-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine
- InChI Key : ZWKCVZYZVWNJIP-UHFFFAOYSA-N
The biological activity of 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances its ability to form strong interactions with various biological molecules, potentially leading to the modulation of critical signaling pathways. Preliminary studies suggest that it may interact with enzymes and receptors involved in neurotransmission and other physiological processes .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine exhibit significant antimicrobial properties. For instance, fluorinated benzopyran derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that the presence of fluorine enhances antimicrobial efficacy .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have demonstrated its potential to protect dopaminergic neurons from degeneration. This suggests possible applications in treating neurodegenerative diseases such as Parkinson's disease .
Anticancer Properties
The compound is under investigation for its anticancer activity. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and molecular targets are still being elucidated .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several benzopyran derivatives, including 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with percentage inhibitions ranging from 50% to 70% at varying concentrations.
| Compound | % Inhibition (S. aureus) | % Inhibition (E. coli) |
|---|---|---|
| 7-Fluoro-N-methyl... | 65% at 100 µg/mL | 58% at 100 µg/mL |
| Control (Ampicillin) | 90% at 10 µg/mL | 85% at 10 µg/mL |
Study on Neuroprotection
In a neuroprotective assay using induced pluripotent stem cells (iPSCs), the compound was found to significantly reduce neuronal death caused by oxidative stress. The protective effect was quantified using MTT assays, showing over 80% cell viability at concentrations below toxic thresholds.
Research Findings
Current research highlights the compound's diverse biological activities:
- Antimicrobial : Effective against multiple bacterial strains.
- Neuroprotective : Potential for use in neurodegenerative disease therapies.
- Anticancer : Induces apoptosis in cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, alkylation, and cyclization. For example, fluorinated intermediates (e.g., pentafluoropyridine derivatives) can undergo substitution with methylamine under controlled pH and temperature (e.g., DMF as solvent, LiH as base). Optimization includes adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) and NMR (e.g., δ ~2.49 ppm for methyl groups, δ ~6.76 ppm for aromatic protons) .
Q. How can the structural integrity of 7-fluoro-N-methyl-1-benzopyran derivatives be confirmed post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Identify characteristic shifts (e.g., fluorine-induced deshielding in aromatic regions).
- Mass Spectrometry (FAB-MS) : Confirm molecular ion peaks (e.g., m/z 363 for deprotonated forms) .
- X-ray Crystallography : Resolve spatial arrangement of the benzopyran core and fluorine substituents .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Approach : Use fluorogenic substrates or radiolabeled ligands in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds). IC50 values can be determined via dose-response curves, with controls for non-specific binding .
Advanced Research Questions
Q. How do electronic effects of the 7-fluoro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The fluorine atom withdraws electron density, activating the benzopyran ring for electrophilic substitution but may deactivate certain coupling reactions. Computational studies (DFT) can predict regioselectivity and transition-state energies .
- Experimental Design : Compare coupling efficiency with/without fluorine using Pd catalysts (e.g., Pd(PPh3)4) and boronic acid partners. Monitor via GC-MS or LC-HRMS .
Q. How can conflicting data on metabolic stability of fluorinated benzopyrans be resolved?
- Data Reconciliation :
- In vitro vs. in vivo : Perform microsomal stability assays (e.g., liver microsomes + NADPH) alongside pharmacokinetic studies in rodent models.
- Isotope Labeling : Use 18F or 14C tracers to track metabolic pathways and identify reactive intermediates (e.g., oxidative defluorination) .
Q. What computational strategies improve the design of benzopyran derivatives targeting GPCRs?
- Methods :
- Molecular Docking : Screen against GPCR crystal structures (e.g., β2-adrenergic receptor) to predict binding affinities.
- MD Simulations : Analyze ligand-receptor dynamics over 100+ ns to assess stability of fluorine-mediated interactions .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during N-methylation of the benzopyran amine?
- Optimization :
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines).
- Selective Alkylation : Use methyl iodide in the presence of non-nucleophilic bases (e.g., K2CO3) to minimize over-alkylation .
Q. How can solvent effects on benzopyran ring conformation be quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
